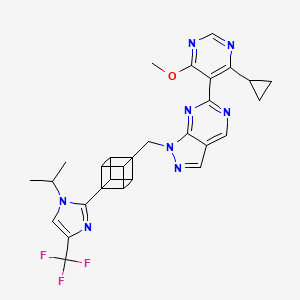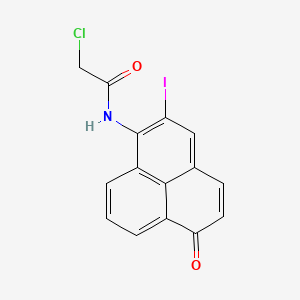
Sre-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sre-II is an amide derivative that serves as an activatable photosensitizer tailored for photodynamic cancer research. It exhibits diminished fluorescence and photosensitizing properties. Upon carboxylesterase-catalyzed amide bond cleavage, it transforms into its active form, SDU Red. In light-exposed environments, this compound prompts DNA damage and induces cell apoptosis, highlighting its potential as a theranostic agent for triple-negative breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sre-II is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of a carboxylic acid derivative with an amine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sre-II undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced amide derivatives.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols. .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, or substituted amide compounds.
Applications De Recherche Scientifique
Sre-II has a wide range of scientific research applications, including:
Chemistry: this compound is used as a photosensitizer in photodynamic therapy research. .
Biology: In biological research, this compound is used to induce DNA damage and study the cellular response to such damage. .
Industry: this compound can be used in the development of diagnostic agents and therapeutic tools. .
Mécanisme D'action
Sre-II exerts its effects through a mechanism involving the activation by carboxylesterase-catalyzed amide bond cleavage. This activation transforms this compound into its active form, SDU Red. In the presence of light, SDU Red induces DNA damage and cell apoptosis. The molecular targets include DNA and various cellular pathways involved in apoptosis. The activation of these pathways leads to the therapeutic effects observed in cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Votoplam: Functions as a gene splicing modulator and is used in the inhibition of Huntington’s disease.
Thiarabine: Displays effective anti-tumor activity and inhibits DNA synthesis.
ML264: A selective kruppel-like factor 5 inhibitor, which potently inhibits the growth of colorectal cancer.
Uniqueness of Sre-II
This compound is unique due to its ability to be activated by carboxylesterase-catalyzed amide bond cleavage, transforming into SDU Red. This activation mechanism, combined with its photodynamic properties, makes this compound a promising theranostic agent for triple-negative breast cancer. Its ability to induce DNA damage and apoptosis in the presence of light sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H9ClINO2 |
|---|---|
Poids moléculaire |
397.59 g/mol |
Nom IUPAC |
2-chloro-N-(2-iodo-6-oxophenalen-1-yl)acetamide |
InChI |
InChI=1S/C15H9ClINO2/c16-7-13(20)18-15-10-3-1-2-9-12(19)5-4-8(14(9)10)6-11(15)17/h1-6H,7H2,(H,18,20) |
Clé InChI |
GSPSRQCIFJSCDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC(=C2NC(=O)CCl)I)C=CC(=O)C3=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


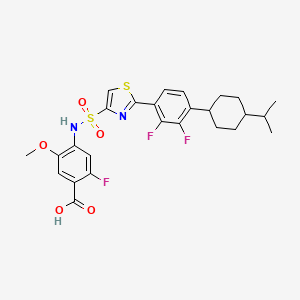
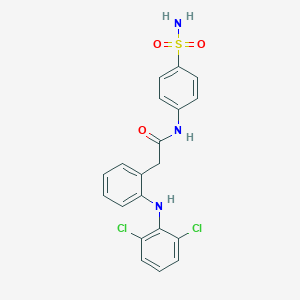
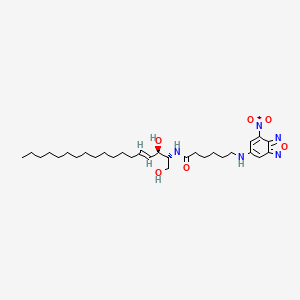
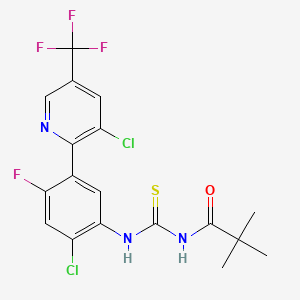
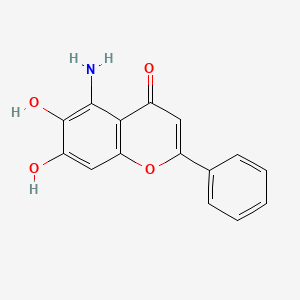
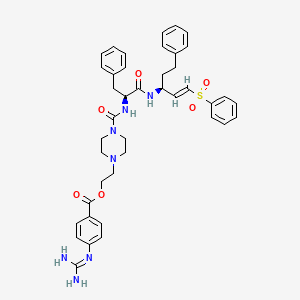
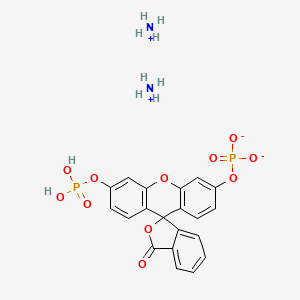

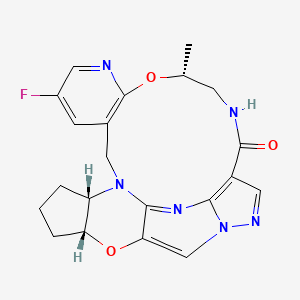
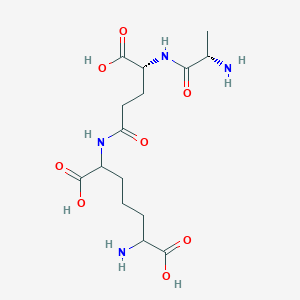
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)
